molecular formula C7H3Cl2F3O B1410269 1,3-Dichloro-2-difluoromethoxy-4-fluorobenzene CAS No. 1804516-64-0

1,3-Dichloro-2-difluoromethoxy-4-fluorobenzene

Cat. No.: B1410269
CAS No.: 1804516-64-0
M. Wt: 231 g/mol
InChI Key: DGDIEOFTWYHHLC-UHFFFAOYSA-N
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Description

1,3-Dichloro-2-difluoromethoxy-4-fluorobenzene is an organic compound with the molecular formula C7H3Cl2F3O It is a derivative of benzene, characterized by the presence of chlorine, fluorine, and difluoromethoxy groups

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1,3-Dichloro-2-difluoromethoxy-4-fluorobenzene typically involves the halogenation of a suitable benzene derivative. One common method includes the reaction of 1,3-dichloro-4-fluorobenzene with difluoromethyl ether under controlled conditions. The reaction is usually carried out in the presence of a catalyst, such as aluminum chloride, at a temperature range of 0-50°C. The reaction mixture is then purified through distillation or recrystallization to obtain the desired product.

Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield.

Biological Activity

1,3-Dichloro-2-difluoromethoxy-4-fluorobenzene is a fluorinated aromatic compound that has garnered attention in various fields, including medicinal chemistry and environmental science. This article provides a comprehensive overview of its biological activity, focusing on its antimicrobial, anticancer, and anti-inflammatory properties, supported by relevant data tables and case studies.

Antimicrobial Activity

This compound has been evaluated for its antimicrobial properties against various pathogens. The following table summarizes its efficacy:

PathogenActivityReference
Staphylococcus aureus Inhibitory effect observed
Escherichia coli Moderate activity
Candida albicans Effective against strains

The antimicrobial mechanism is believed to involve disruption of bacterial cell wall synthesis or membrane integrity, leading to cell death.

Anticancer Activity

Recent studies have demonstrated significant cytotoxic effects of this compound against various cancer cell lines. The following table presents the IC50_{50} values for different cell lines:

Cell LineIC50_{50} (µg/mL)Reference
MCF-7 (Breast) 12.57 ± 0.6
HepG2 (Liver) 4.27
A549 (Lung) 68.28% inhibition

The anticancer mechanism may involve the inhibition of key enzymes or pathways critical for cancer cell proliferation. Structural modifications to enhance lipophilicity and receptor binding affinity have been shown to improve anticancer potency.

Anti-inflammatory Properties

Research indicates that this compound exhibits anti-inflammatory effects by inhibiting inflammatory mediators, potentially providing therapeutic benefits in conditions characterized by inflammation. Its ability to modulate immune responses makes it a candidate for further exploration in inflammatory disease contexts.

Structure-Activity Relationship (SAR)

The biological activity of this compound can be attributed to specific structural features:

  • Halogen Substituents : The presence of chlorine and fluorine atoms significantly enhances biological activity by improving binding interactions with biological targets.
  • Thiadiazole Ring : Essential for biological activity due to its ability to interact with various biological targets.
  • Substituents on the Phenyl Ring : The nature and position of substituents influence potency and selectivity against different cell types.

Case Studies

Several case studies highlight the potential applications of this compound in drug development:

  • Anticancer Screening : A study evaluated a series of fluorinated compounds against multiple cancer cell lines, finding that modifications at specific positions led to enhanced anticancer activity compared to standard treatments like doxorubicin.
  • Antimicrobial Efficacy : Another investigation reported the synthesis of novel derivatives with improved antimicrobial activity against resistant strains of bacteria and fungi.

Properties

IUPAC Name

1,3-dichloro-2-(difluoromethoxy)-4-fluorobenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H3Cl2F3O/c8-3-1-2-4(10)5(9)6(3)13-7(11)12/h1-2,7H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DGDIEOFTWYHHLC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C(=C1F)Cl)OC(F)F)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H3Cl2F3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

231.00 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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